2-chloro-N-(3,5-dimethoxyphenyl)propanamide

Description

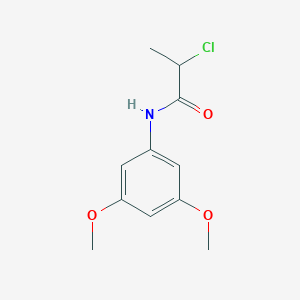

2-Chloro-N-(3,5-dimethoxyphenyl)propanamide (CAS: 915923-51-2) is a chloro-substituted propanamide derivative featuring a 3,5-dimethoxyphenyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol (calculated from stoichiometry). The compound is characterized by a propanamide backbone (CH₃CHClCONH-) and aromatic methoxy substituents at the 3 and 5 positions of the phenyl ring. It is commercially available for research purposes, as noted by Santa Cruz Biotechnology (Catalog #sc-342009) .

Key structural features:

- Chlorine atom on the second carbon of the propanamide chain.

- 3,5-Dimethoxyphenyl group, which enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

2-chloro-N-(3,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVARERADBTJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)propanamide typically involves the reaction of 3,5-dimethoxyaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3,5-dimethoxyaniline+2-chloropropionyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(3,5-dimethoxyphenyl)propanamide is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-chloro-N-(3,5-dimethoxyphenyl)propanamide with structurally related amides:

Key Differences and Functional Implications

Backbone Length and Substituent Position: The propanamide chain (3 carbons) in the target compound provides greater flexibility and lipophilicity compared to acetamide (2 carbons) derivatives like 2-chloro-N-(3,5-dimethoxyphenyl)acetamide . The chlorine position (C2 in propanamide vs.

Aromatic Substituent Effects :

- 3,5-Dimethoxyphenyl groups enhance solubility in polar solvents due to methoxy (-OCH₃) groups, whereas 3,4-dichlorophenyl (in propanil) increases hydrophobicity and electron-withdrawing effects .

- The dimethoxy substitution pattern may facilitate π-π stacking or hydrogen bonding in molecular recognition processes, relevant to drug design or material science.

Applications: Unlike propanil, which is a commercial herbicide, the target compound lacks documented agricultural use but is employed in corrosion inhibition studies (e.g., derivatives like 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide inhibit carbon steel corrosion in acidic environments ). The phthalimide derivative (3-chloro-N-phenyl-phthalimide) is a monomer for high-performance polymers, highlighting the role of amide/imide functional groups in materials science .

Biological Activity

2-Chloro-N-(3,5-dimethoxyphenyl)propanamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a chloro group and methoxy substituents, which are significant for its interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 215.66 g/mol

- Structure : The compound consists of a propanamide backbone with a chloro group at the 2-position and methoxy groups at the 3 and 5 positions on the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the chloro and methoxy groups enhances its binding affinity to specific molecular targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound is employed in studies focusing on enzyme inhibition. It has shown promise in modulating the activity of enzymes involved in various biological pathways, which could be relevant for therapeutic applications in diseases such as cancer and inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against human colon cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory processes.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of several amide derivatives, including those similar to this compound, on human cancer cell lines. The results showed an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutic agents like doxorubicin .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to specific enzymes revealed that it could effectively inhibit enzyme activity at micromolar concentrations, suggesting a strong potential for therapeutic development against enzymatic targets involved in disease progression .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H12ClNO2 | Chloro group at ortho position; potential anticancer activity. |

| 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | C10H12ClNO2 | Different substitution pattern; may exhibit altered bioactivity. |

| N-(4-Methoxyphenyl)propanamide | C10H12ClNO2 | Similar structure; used for comparative studies on biological effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.